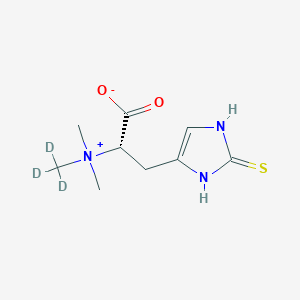Ergothioneine-d3
CAS No.:
Cat. No.: VC16646240
Molecular Formula: C9H15N3O2S
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15N3O2S |
|---|---|
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | (2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate |
| Standard InChI | InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3 |
| Standard InChI Key | SSISHJJTAXXQAX-LNEZGBMJSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-] |
| Canonical SMILES | C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics of Ergothioneine-d3
Ergothioneine-d3, systematically named 5-[(2S)-2-carboxy-2-[dimethyl(trideuteriomethyl)azaniumyl]ethyl]-1H-imidazole-2-thiolate, is a deuterium-enriched isotopologue of L-ergothioneine. Its molecular formula, , incorporates three deuterium atoms at the methyl group attached to the quaternary nitrogen, resulting in a molecular weight of 232.32 g/mol . The stereochemistry of the α-carbon remains in the S-configuration, preserving the compound's biological activity while enhancing its utility as a tracer in mass spectrometry-based assays.
The structural integrity of Ergothioneine-d3 is confirmed through its SMILES notation () and InChIKey () . Key physicochemical properties include a hydrogen bond donor count of 2, a rotatable bond count of 4, and an XLogP3 value of 0.5, indicating moderate lipophilicity . These attributes facilitate its solubility in aqueous media while allowing membrane permeation via OCTN1 transporters.
Synthesis and Isotopic Labeling Strategies
Deuteration of ergothioneine is typically achieved through catalytic exchange reactions or customized synthetic routes involving deuterated precursors. The trideuteriomethyl group in Ergothioneine-d3 is introduced during the final stages of synthesis to minimize isotopic dilution. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to verify isotopic purity (>98% deuterium incorporation) . This high isotopic enrichment ensures minimal interference from endogenous ergothioneine in tracer studies.
Pharmacokinetic Profiling and OCTN1-Mediated Transport
Impact of Vitamin D3 on OCTN1 Expression
A pivotal study investigating 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) pretreatment in rats revealed significant modulation of OCTN1 transporter activity . Four-day administration of 1,25(OH)2D3 (2.56 nmol/kg/day) reduced OCTN1 mRNA expression by 40% in renal tissue and 32% in cerebral cortex homogenates . This suppression correlated with altered ergothioneine-d3 distribution:
-
Plasma AUC∞: Increased by 85% (from 1,240 ± 210 ng·h/mL to 2,300 ± 440 ng·h/mL)
-
Total Clearance: Decreased by 49% (0.87 ± 0.15 L/h/kg to 0.44 ± 0.09 L/h/kg)
-
Volume of Distribution (Vss): Reduced by 32% (1.8 ± 0.3 L/kg to 1.2 ± 0.2 L/kg)
These changes suggest vitamin D3-mediated downregulation of OCTN1 impairs tissue uptake while prolonging systemic circulation of Ergothioneine-d3.
Tissue-Specific Biodistribution Patterns
Comparative analysis of tissue-plasma partition coefficients () in vitamin D3-treated versus control rats demonstrated marked redistribution:
| Tissue | Control | 1,25(OH)2D3 | Reduction |
|---|---|---|---|
| Liver | 8.2 ± 1.5 | 4.1 ± 0.8 | 50% |
| Kidney | 12.4 ± 2.1 | 5.6 ± 1.2 | 55% |
| Brain | 0.9 ± 0.2 | 0.4 ± 0.1 | 56% |
| Muscle | 2.3 ± 0.4 | 1.1 ± 0.3 | 52% |
The heart and lungs showed no significant alterations, indicating tissue-specific OCTN1 regulation. Urinary excretion decreased by 68%, consistent with reduced renal clearance .
Analytical Methodologies for Ergothioneine-d3 Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for detecting Ergothioneine-d3 in biological matrices. Key method validation parameters include:
-
Linear Range: 2–10,000 ng/mL ()
-
Lower Limit of Quantification (LLOQ): 2 ng/mL
-
Intraday Precision: ≤9.8% RSD
Chromatographic separation utilizes hydrophilic interaction liquid chromatography (HILIC) columns with mobile phases containing 0.1% formic acid. Deuterium labeling eliminates isobaric interference from endogenous ergothioneine, enabling unambiguous quantification .
Applications in Drug Interaction Studies
Ergothioneine-d3 serves as a probe substrate for evaluating OCTN1-mediated drug-drug interactions (DDIs). Co-administration with 1,25(OH)2D3 models nutrient-drug interactions affecting transporter expression. The observed 49% reduction in total clearance suggests dose adjustments are necessary when combining OCTN1 substrates with vitamin D supplements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume